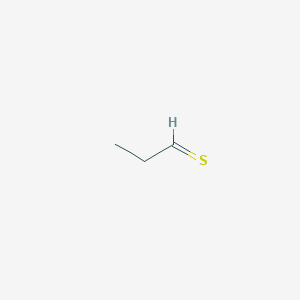
Thiopropionaldehyd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiopropionaldehyd, also known as propanethial S-oxide, is a volatile organosulfur compound primarily known for its role in causing the characteristic tearing effect when onions are cut. This compound is a lachrymator, meaning it induces tears by irritating the eyes. This compound S-oxide is formed enzymatically from precursor sulfur-containing compounds in onions and other Allium species .
準備方法
Synthetic Routes and Reaction Conditions
Thiopropionaldehyd S-oxide is not typically synthesized in a laboratory setting due to its instability and volatility. Instead, it is studied as a natural product formed in onions. The compound is generated when the enzyme alliinase acts on S-1-propenyl-L-cysteine sulfoxide, leading to the formation of 1-propenesulfenic acid, which is then rearranged by lachrymatory factor synthase to produce propanethial S-oxide .
Industrial Production Methods
There are no large-scale industrial production methods for propanethial S-oxide due to its specific occurrence in onions and its limited commercial applications. Most studies focus on its natural formation and behavior rather than industrial synthesis .
化学反応の分析
Types of Reactions
Thiopropionaldehyd S-oxide primarily undergoes reactions typical of sulfoxides and thiocarbonyl compounds. These include:
Oxidation: this compound S-oxide can be further oxidized to sulfone derivatives.
Reduction: It can be reduced back to its corresponding thiol or sulfide forms.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Thiols, amines, and other nucleophiles can react with the sulfoxide group.
Major Products
Oxidation Products: Sulfones and sulfinic acids.
Reduction Products: Thiols and sulfides.
Substitution Products: Various organosulfur compounds depending on the nucleophile used.
科学的研究の応用
Thiopropionaldehyd S-oxide has several applications in scientific research:
Chemistry: It is studied for its unique reactivity and as a model compound for understanding sulfoxide chemistry.
Biology: Research focuses on its role in plant defense mechanisms and its enzymatic formation in onions.
Industry: Limited industrial applications, primarily in flavor and fragrance research
作用機序
Thiopropionaldehyd S-oxide exerts its effects through its interaction with the sensory neurons in the eyes. When onions are cut, the compound is released into the air and comes into contact with the eyes, where it reacts to form sulfuric acid. This acid irritates the cornea, leading to the activation of sensory neurons and the subsequent production of tears by the lachrymal glands .
類似化合物との比較
Similar Compounds
syn-Thiopropionaldehyd S-oxide: A stereoisomer of propanethial S-oxide with similar lachrymatory properties.
Butanethial S-oxide: Found in other Allium species, also a lachrymatory agent.
Allicin: Found in garlic, another organosulfur compound with distinct biological activities.
Uniqueness
Thiopropionaldehyd S-oxide is unique due to its specific formation in onions and its potent lachrymatory effect. Unlike other similar compounds, it is specifically associated with the characteristic tearing response when onions are cut .
特性
CAS番号 |
16696-81-4 |
|---|---|
分子式 |
C3H6S |
分子量 |
74.15 g/mol |
IUPAC名 |
propanethial |
InChI |
InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3 |
InChIキー |
UXBLKIPIXRLLBH-UHFFFAOYSA-N |
正規SMILES |
CCC=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















